molecular formula C18H26N2O4S B6767144 N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide

N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide

Cat. No.: B6767144
M. Wt: 366.5 g/mol
InChI Key: DBOQQTXXDDRLBB-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a cyclopropylmethyl group, an ethyl group, a phenacyl group, and a sulfonamide group attached to a morpholine ring

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-2-19(13-15-8-9-15)25(22,23)20-10-11-24-14-17(20)12-18(21)16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQQTXXDDRLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CC1)S(=O)(=O)N2CCOCC2CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable sulfonyl chloride under basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide.

    Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl iodide.

    Attachment of the Phenacyl Group: The phenacyl group can be introduced through a Friedel-Crafts acylation reaction using phenacyl chloride.

    Final Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the phenacyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonyl chlorides, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring or the phenacyl group.

    Reduction: Reduced derivatives of the sulfonamide or phenacyl group.

    Substitution: Substituted derivatives at the sulfonamide or phenacyl group.

    Hydrolysis: Corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine-4-sulfonamide: A simpler analog with a methyl group instead of the cyclopropylmethyl and ethyl groups.

    N-phenethylmorpholine-4-sulfonamide: Contains a phenethyl group instead of the cyclopropylmethyl and ethyl groups.

    N-cyclopropylmethylmorpholine-4-sulfonamide: Lacks the ethyl and phenacyl groups.

Uniqueness

N-(cyclopropylmethyl)-N-ethyl-3-phenacylmorpholine-4-sulfonamide is unique due to the combination of its cyclopropylmethyl, ethyl, phenacyl, and sulfonamide groups, which confer distinct chemical and biological properties

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